molecular formula C5H18Cl2N8O2 B1242053 Mitoquazone CAS No. 31959-87-2

Mitoquazone

Cat. No.: B1242053
CAS No.: 31959-87-2
M. Wt: 293.15 g/mol
InChI Key: WTJBHEZHUNHLJR-RRFWXCNOSA-N
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Description

1,1’-(Methylethanedilidenedinitrilo)biguanidine dihydrochloride dihydrate is a chemical compound with the molecular formula C9H20Cl2N8O2. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1,1’-(Methylethanedilidenedinitrilo)biguanidine dihydrochloride dihydrate involves several steps. One common method includes the reaction of biguanidine with methylethanedilidenedinitrilo under controlled conditions to form the desired compound. The reaction typically requires a solvent such as water or ethanol and may involve heating to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1,1’-(Methylethanedilidenedinitrilo)biguanidine dihydrochloride dihydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1’-(Methylethanedilidenedinitrilo)biguanidine dihydrochloride dihydrate is widely used in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1,1’-(Methylethanedilidenedinitrilo)biguanidine dihydrochloride dihydrate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The compound may also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

1,1’-(Methylethanedilidenedinitrilo)biguanidine dihydrochloride dihydrate can be compared with other similar compounds such as:

    Biguanidine: A related compound with similar chemical properties but different applications.

    Methylethanedilidenedinitrilo: Another related compound used in different chemical reactions.

    Guanidine hydrochloride: A compound with similar structure but different uses in research and industry.

The uniqueness of 1,1’-(Methylethanedilidenedinitrilo)biguanidine dihydrochloride dihydrate lies in its specific chemical structure and the wide range of applications it offers in various fields of scientific research.

Properties

CAS No.

31959-87-2

Molecular Formula

C5H18Cl2N8O2

Molecular Weight

293.15 g/mol

IUPAC Name

2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine;dihydrate;dihydrochloride

InChI

InChI=1S/C5H12N8.2ClH.2H2O/c1-3(11-13-5(8)9)2-10-12-4(6)7;;;;/h2H,1H3,(H4,6,7,12)(H4,8,9,13);2*1H;2*1H2/b10-2+,11-3+;;;;

InChI Key

WTJBHEZHUNHLJR-RRFWXCNOSA-N

Isomeric SMILES

C/C(=N\N=C(N)N)/C=N/N=C(N)N.O.O.Cl.Cl

SMILES

CC(=NN=C(N)N)C=NN=C(N)N.O.O.Cl.Cl

Canonical SMILES

CC(=NN=C(N)N)C=NN=C(N)N.O.O.Cl.Cl

Synonyms

Methyl gag
Methyl-gag
Methylgag
Methylglyoxal Bis(guanylhydrazone)
MGBG
Mitoguazone
NSC 32946
NSC-32946
NSC32946

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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